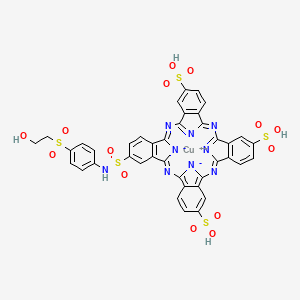

Reactive Blue 21

Description

Properties

IUPAC Name |

copper;33-[[4-(2-hydroxyethylsulfonyl)phenyl]sulfamoyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-6,15,24-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25N9O14S5.Cu/c50-13-14-64(51,52)20-3-1-19(2-4-20)49-65(53,54)21-5-9-25-29(15-21)37-41-33(25)43-38-31-17-23(67(58,59)60)7-11-27(31)35(45-38)47-40-32-18-24(68(61,62)63)8-12-28(32)36(48-40)46-39-30-16-22(66(55,56)57)6-10-26(30)34(42-37)44-39;/h1-12,15-18,49-50H,13-14H2,(H3-2,41,42,43,44,45,46,47,48,55,56,57,58,59,60,61,62,63);/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQMFIJLJLLQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C3[N-]4)S(=O)(=O)O)C9=C6C=C(C=C9)S(=O)(=O)O)C1=C5C=C(C=C1)S(=O)(=O)O)S(=O)(=O)CCO.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25CuN9O14S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893743 | |

| Record name | Reactive Blue 21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12236-86-1 | |

| Record name | Reactive Blue 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reactive Blue 21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Reactive Blue 21 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE BLUE 21 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377M303BWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Method A: Bromamine Acid-Based Synthesis (CN102911523A)

This route utilizes bromamine acid (4-bromo-1,8-dihydroxyanthraquinone-3-sulfonic acid) as the chromophoric precursor:

Step 1: Chromophore Preparation

Bromamine acid (425 kg) is dissolved in water and heated to 80–90°C. Sodium bicarbonate (350 kg) and M acid (253 kg, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) are added, followed by cuprous chloride (10 kg) as a catalyst. The mixture is stirred for 5 hours, cooled to <40°C, and filtered with diatomite (40 kg) to remove impurities. Activated carbon (60–80 kg) is introduced for decolorization, and the solution is acidified to pH 1.0–1.5 with HCl to precipitate the chromophore.

Step 2: Condensation with Cyanuric Chloride

The chromophore is reacted with cyanuric chloride (16.6 kg) at 0–5°C under pH 6.0–6.5. A secondary condensation with 4-(N-hydroxyethylamino)aniline-3-sulfonic acid follows at 30–35°C and pH 7.0–7.5, introducing the reactive monochlorotriazine group.

Key Reaction Parameters:

-

Temperature: 0–5°C (primary condensation), 30–35°C (secondary condensation)

-

pH: 6.0–6.5 (primary), 7.0–7.5 (secondary)

-

Catalysts: Cuprous chloride (0.2 wt%)

Method B: Sulfonated Intermediate Route (CN103044960A)

This approach employs sulfonated naphthalene derivatives for enhanced solubility:

Step 1: Diazotization of Sulfonated Para-Ester

Sulfonated para-ester (350 kg) is dissolved in 10% HCl at 0–5°C. Sodium nitrite (30% solution) is added to form the diazonium salt, with excess nitrous acid neutralized by sulfamic acid.

Step 2: Coupling with H Acid

The diazo solution is coupled with H acid (270 kg, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) at 18–20°C for 8 hours. A second diazotization with sulfonated naphthalene para-ester (340 kg) follows, yielding a tetraazo structure.

Critical Factors in Synthesis Optimization

Temperature Control

pH Regulation

Purification Techniques

-

Diatomite Filtration: Removes insoluble impurities after chromophore synthesis.

-

Activated Carbon Treatment: Adsorbs organic byproducts (e.g., unreacted M acid).

-

Salt Precipitation: Sodium chloride (175–185 kg) precipitates the dye for isolation.

Industrial-Scale Production Metrics

Data from CN102911523A reveal the following large-scale parameters:

| Parameter | Value |

|---|---|

| Bromamine Acid Input | 425–450 kg |

| Sodium Bicarbonate | 350–370 kg |

| Reaction Volume | 10,000 L |

| Yield (Chromophore) | 78–82% |

| Final Dye Purity | >95% (HPLC) |

Recent Advances in Synthesis

Response surface methodology (RSM) has been applied to optimize dyeing parameters, indirectly informing synthesis conditions:

Chemical Reactions Analysis

Types of Reactions: Reactive Blue 21 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of its aromatic structure.

Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the decolorization of the dye.

Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions with nucleophiles such as hydroxide ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium dithionite in an alkaline medium.

Substitution: Sodium hydroxide or other nucleophiles in aqueous solutions.

Major Products Formed:

Oxidation: Degraded aromatic compounds.

Reduction: Colorless leuco forms of the dye.

Substitution: Modified dye molecules with different functional groups.

Scientific Research Applications

Reactive Blue 21 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying dye degradation and adsorption processes.

Biology: Employed in staining techniques for visualizing cellular structures.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

Industry: Utilized in wastewater treatment studies to develop methods for dye removal from industrial effluents

Mechanism of Action

The primary mechanism by which Reactive Blue 21 exerts its effects is through the formation of covalent bonds with the target substrates. The dye’s reactive groups, such as sulfonic acid groups, react with nucleophilic sites on the fibers or other substrates, resulting in strong and stable attachments. This covalent bonding is facilitated by the dye’s aromatic structure, which provides stability and resistance to degradation .

Comparison with Similar Compounds

Chemical Structure and Reactivity

Key Findings :

Toxicity and Environmental Impact

Biological Activity

Reactive Blue 21 (RB21) is a synthetic dye widely used in the textile industry, characterized by its vibrant color and stability. However, its environmental impact due to wastewater discharge necessitates a thorough understanding of its biological activity and potential degradation methods. This article explores the biological activity of RB21, focusing on its degradation through various methods, including enzymatic and photocatalytic processes.

Chemical Structure and Properties

This compound is an anthraquinone dye, which contributes to its stability and resistance to biodegradation. The chemical structure of RB21 is depicted as follows:

Chemical Structure of this compound .

Biological Activity and Environmental Impact

The persistence of RB21 in the environment poses risks to aquatic ecosystems. Its high solubility and resistance to degradation make it a significant pollutant in textile effluents. Studies indicate that RB21 can be toxic to various microorganisms, affecting biodiversity in contaminated water bodies.

1. Enzymatic Degradation

Enzymatic degradation using horseradish peroxidase (HRP) has shown promise in removing RB21 from dyeing effluents. A study demonstrated that HRP could effectively degrade RB21 under optimal conditions, with the following parameters influencing the degradation process:

| Parameter | Optimal Value |

|---|---|

| pH | 6.5 |

| Temperature (°C) | 30 |

| Dye Concentration (mg/L) | 100 |

The results indicated that HRP could achieve a degradation efficiency of up to 95% under these conditions, highlighting its potential as a biocatalyst for dye removal from wastewater .

2. Photocatalytic Degradation

Photocatalytic methods utilizing metal-doped catalysts have also been explored for the degradation of RB21. For instance, Ag-doped ZnO nanoparticles were studied for their photocatalytic activity under UV light irradiation. The findings revealed:

- Kinetics : The degradation followed pseudo-first-order kinetics with a correlation coefficient () of 0.9854.

- Efficiency : The optimal Ag content was found to be 3%, achieving a degradation rate of 93% within 90 minutes .

The mechanism involves the generation of reactive species such as hydroxyl radicals () and holes (), which play crucial roles in breaking down the dye molecules.

Case Study: Enzymatic Treatment

A study conducted on textile effluents treated with HRP showed significant reductions in color intensity for both RB21 and Reactive Red 195. The treatment led to a decrease in toxicity levels, suggesting that enzymatic methods could effectively mitigate environmental impacts .

Case Study: Photocatalytic Treatment

Another investigation focused on the use of Ag/ZnO nanoparticles for photocatalytic degradation of RB21 under visible light. The study reported a gradual decrease in dye concentration over time, confirming the effectiveness of this method for treating dye-laden wastewater .

Q & A

Q. Q1. What are the critical parameters for characterizing Reactive Blue 21 in aqueous solutions, and how can they be experimentally validated?

Answer : RB21’s characterization requires quantification of key parameters such as absorbance maxima (λmax), molar extinction coefficient, and pH-dependent stability. UV-Vis spectroscopy (200–800 nm) is essential for tracking dye degradation . To validate purity, combine HPLC with mass spectrometry for structural confirmation, ensuring calibration against certified standards. For reproducibility, document experimental conditions (e.g., temperature, solvent composition) and use triplicate measurements to address variability .

Q. Q2. How should researchers design controlled experiments to study RB21’s photodegradation mechanisms under UV/ozone treatment?

Answer : Follow a factorial design to isolate variables:

- Independent variables : UV intensity (W/m²), ozone concentration (mg/L), reaction time (min), and initial dye concentration (mg/L).

- Dependent variables : Degradation efficiency (% removal), pseudo-first-order rate constants (k), and byproduct identification (e.g., via GC-MS).

Include control groups (e.g., UV-only, ozone-only) to distinguish synergistic effects. Use central composite design (CCD) for optimization . Validate results with artificial neural networks (ANN) to model non-linear relationships between variables .

Advanced Research Questions

Q. Q3. How can data contradictions in RB21 degradation studies (e.g., conflicting kinetic models) be systematically resolved?

Answer : Contradictions often arise from unaccounted variables (e.g., dissolved oxygen, catalyst impurities). Apply iterative analysis:

Triangulate data sources : Compare kinetic models (e.g., Langmuir-Hinshelwood vs. Eley-Rideal) with experimental adsorption isotherms and intermediate byproduct profiles .

Sensitivity analysis : Use ANN to rank variable significance (e.g., ozone concentration > reaction time > UV intensity in photo-ozonation) .

Replicate under standardized conditions : Ensure consistency in sample preparation (e.g., dissolved oxygen control via nitrogen purging) .

Q. Q4. What methodological frameworks ensure reliability when combining CCD and ANN for optimizing RB21 removal processes?

Answer :

- CCD phase : Define a response surface matrix with 4–5 factors (e.g., dye concentration, pH, ozone dose) and 3–5 levels per factor. Use ANOVA to identify statistically significant terms (p < 0.05) .

- ANN phase : Train the network with CCD-derived data, using a 4-14-1 topology (input-hidden-output layers). Validate via k-fold cross-testing to avoid overfitting .

- Uncertainty quantification : Report confidence intervals for predicted removal efficiencies and validate with independent experimental runs .

Q. Q5. How can researchers address gaps in RB21 toxicity data for environmental risk assessment?

Answer :

Bioassay integration : Pair chemical degradation studies with Daphnia magna or Vibrio fischeri toxicity tests to assess byproduct ecotoxicity.

Longitudinal sampling : Collect time-resolved data to track transient intermediates (e.g., aromatic amines) using LC-QTOF-MS.

Data harmonization : Cross-reference results with existing databases (e.g., ECOTOX) and apply QSAR models to predict untested endpoints .

Methodological Best Practices

Q. Q6. What strategies minimize bias in comparative studies of RB21 adsorption across different nanomaterials?

Answer :

- Standardized protocols : Pre-treat adsorbents (e.g., thermal activation, surface functionalization) to eliminate batch variability.

- Blind experimentation : Randomize sample assignments and use automated spectrophotometry to reduce human error.

- Data normalization : Express adsorption capacity (mg/g) relative to BET surface area (m²/g) and pore volume (cm³/g) .

Q. Q7. How should conflicting spectral data (e.g., FTIR peaks for RB21 degradation byproducts) be interpreted and reported?

Answer :

- Peak deconvolution : Use Gaussian fitting for overlapping bands (e.g., C=O stretching at 1650–1750 cm⁻¹ vs. N-H bending at 1500–1600 cm⁻¹).

- Reference libraries : Cross-check with databases like NIST Chemistry WebBook.

- Transparency : Report signal-to-noise ratios and baseline correction methods in supplementary materials .

Data Validation and Reproducibility

Q. Q8. What quality control measures are essential for ensuring RB21 degradation data reliability across laboratories?

Answer :

- Interlaboratory calibration : Share certified reference materials (CRMs) for RB21 and validate analytical instruments (e.g., HPLC column batch consistency).

- Metadata documentation : Detail sample storage conditions (e.g., light exposure, temperature), filtration methods (e.g., 0.22 μm membrane filters), and reagent purity grades .

- Statistical reporting : Include relative standard deviation (RSD) for triplicate measurements and detection limits (e.g., LOD = 3.3σ/S, LOQ = 10σ/S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.